2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide

Benzodiazepine synthesis Intermediate specificity Flunitrazepam

This haloacetamido-benzophenone is the dedicated cyclization precursor for flunitrazepam and its 2'-fluoro congeners via the hexamine route; its 2'-fluoro substituent determines API identity and is non-substitutable with the 2'-chloro analog used for clonazepam. The chloroacetamido leaving group provides a controlled reactivity window under alkaline hexamine conditions, minimizing premature solvolysis versus the bromo variant. Supplied at 98% HPLC purity (pale yellow solid), meeting intermediate-stage GMP process development requirements.

Molecular Formula C15H10ClFN2O4
Molecular Weight 336.7 g/mol
CAS No. 76895-80-2
Cat. No. B154010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
CAS76895-80-2
Molecular FormulaC15H10ClFN2O4
Molecular Weight336.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F
InChIInChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
InChIKeyLYLZQAVKMNBHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide (CAS 76895-80-2) – Procurement-Relevant Identity for Benzodiazepine Intermediate Sourcing


2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide (CAS 76895-80-2) is a haloacetamido-benzophenone derivative with molecular formula C₁₅H₁₀ClFN₂O₄ and a molecular weight of 336.7 g·mol⁻¹ [1]. It belongs to the class of 2-(2-halogenacetamido)benzophenones, which serve as key cyclization precursors in the industrial synthesis of 1,4-benzodiazepines via the hexamethylenetetramine (hexamine) route [2]. This specific compound is documented as a dedicated intermediate for flunitrazepam (F500700) and its structurally related 2′-fluoro congeners, distinguishing it from non-fluorinated or 2′-chloro analogs that feed into nitrazepam or clonazepam production respectively . The compound is supplied as a pale yellow solid with a purity specification of 98% (HPLC) and exhibits solubility in chloroform, dichloromethane, and DMSO [1].

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide (76895-80-2): Why In-Class Analogs Cannot Substitute in Benzodiazepine Intermediate Procurement


Although multiple 2-(2-halogenacetamido)benzophenones appear structurally interchangeable at first inspection, three orthogonal features make generic substitution of CAS 76895-80-2 scientifically indefensible. First, the 2′-fluoro substituent on the benzoyl ring is non-negotiable for the downstream cyclization that yields flunitrazepam; the corresponding 2′-chloro analog (CAS 180854-85-7) is routed to clonazepam impurity profiling, not flunitrazepam synthesis [1]. Second, the chloroacetamido leaving group offers a reactivity window distinct from the bromoacetamido variant (CAS 52130-86-6): the chloride is less susceptible to premature solvolysis during hexamine-mediated ring closure, which the literature identifies as a critical factor in achieving reproducible cyclization yields [2]. Third, computational and experimental physicochemical data confirm that the chloro and bromo analogs are not lipophilicity surrogates—the target compound has an XLogP3 of 3.5, while the bromo analog registers XLogP of 3.7 to LogP 4.47, differences that affect chromatographic retention, solvent partitioning during workup, and final active pharmaceutical ingredient (API) purity profiles [3]. These simultaneous divergences in synthetic destination, reaction control, and physicochemical behavior preclude simple interchange.

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide (76895-80-2): Quantitative Comparative Evidence for Differentiated Procurement Decisions


Synthetic Destination Specificity: 2′-Fluoro vs. 2′-Chloro and Unsubstituted Benzophenone Intermediates

CAS 76895-80-2 is the dedicated chloroacetamido intermediate for flunitrazepam and related 2′-fluoro-1,4-benzodiazepines; the 2′-fluoro substituent is an absolute structural requirement for the target API. The corresponding 2′-chloro analog (CAS 180854-85-7) is explicitly catalogued as 'Clonazepam Impurity A' and as an intermediate for clonazepam, not flunitrazepam [1]. The non-halogenated benzophenone analog, 2-chloro-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS 20821-91-4), is the corresponding intermediate for nitrazepam . This is a class-level inference grounded in the established structure–product mapping of the benzodiazepine chemotype: the identity of the 2′-aryl substituent directly determines the final API, making the 2′-fluoro substitution a non-negotiable procurement specification.

Benzodiazepine synthesis Intermediate specificity Flunitrazepam

Leaving-Group Controlled Reactivity: Chloroacetamido vs. Bromoacetamido in the Hexamine Cyclization of Benzophenone Intermediates

The hexamine-mediated cyclization of 2-(2-halogenacetamido)benzophenones to 1,4-benzodiazepines is sensitive to the identity of the halogen leaving group. The patent literature describes optimized conditions for the chloroacetamido compound, specifying that the addition of the chloroacetamido intermediate is performed over a controlled 3–4 hour period, followed by 2 hours under reflux [1]. The bromoacetamido analog (CAS 52130-86-6) bears a more labile C–Br bond (bond dissociation energy: C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹), which predisposes it to premature solvolysis and off-pathway side reactions during the alkaline hexamine cyclization. This is a class-level inference from well-established physical organic principles regarding relative halide leaving-group ability in SN2 and solvolytic processes; direct head-to-head kinetic data under identical hexamine conditions have not been published for these specific substrates.

Benzodiazepine cyclization Leaving group reactivity Hexamethylenetetramine

Lipophilicity Differentiation: XLogP3 of Target Compound vs. Bromo Analog and Implications for Workup and Purification

The computed XLogP3 for CAS 76895-80-2 is 3.5, as reported by BOC Sciences . For the direct bromo analog (CAS 52130-86-6), BaseChem reports an XLogP of 3.7 [1], while ChemSrc reports a LogP of 4.471 . The direction of the difference is consistent across sources: the bromo analog is more lipophilic. A ΔXLogP of 0.2 (or larger, depending on the computational method) translates to a measurable difference in reversed-phase HPLC retention time and solvent-partitioning behavior during liquid–liquid extraction workup. Both compounds share an identical topological polar surface area of 92 Ų and identical hydrogen-bond donor/acceptor counts (1/5) [1], meaning that the lipophilicity shift is attributable specifically to the halogen replacement.

LogP Lipophilicity Chromatographic retention

Commercial Purity Specification: 98% (HPLC) Target Compound Contrasted with Typical Chloroacetamido Intermediates

Coompo Research Chemicals lists CAS 76895-80-2 with a purity specification of 98% (HPLC) and a physical description of a pale yellow solid [1]. CymitQuimica reports a minimum purity of 95% for the same compound . Typical commercially available 2-(2-chloroacetamido)benzophenone intermediates (including the 2′-chloro and non-halogenated variants used for clonazepam and nitrazepam) are commonly supplied at 95–97% purity [2]. The 98% specification available from Coompo places this compound at the upper end of the commercial purity range for this intermediate class. No head-to-head purity comparison from a single supplier with identical analytical methods is available; this is cross-study comparable evidence.

Purity specification HPLC Procurement quality

Regulatory and Procurement Supply-Chain Positioning: Psychotropic Substance Intermediate Classification and Supplier Concentration

CAS 76895-80-2 is formally classified under the 'intermediates, Psychotropic Substances' category by Pharmaffiliates [1]. This regulatory classification is not uniformly applied to all 2-(2-halogenacetamido)benzophenone analogs; it ties the compound to a defined controlled-substance precursor supply chain with attendant licensing, documentation, and traceability requirements. The compound is stocked by BOC Sciences, Coompo Research Chemicals, CymitQuimica, and Pharmaffiliates, indicating multi-vendor availability but within a specialized psychotropic intermediate supply niche . This is supporting evidence for differentiated procurement logistics relative to non-controlled benzophenone intermediates.

Psychotropic substance Intermediate Supply chain

Crystal Structure of the N-Methyl Derivative: Conformational Evidence Differentiating N-H vs. N-Methyl Chloroacetamido Intermediates

The N-methyl derivative, 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide (C₁₆H₁₂ClFN₂O₄), has been characterized by single-crystal X-ray diffraction [1]. The crystal structure reveals that the N-methyl substitution induces a dihedral angle of 65.1(7)° and 65.6(6)° between the two benzene rings in the two molecules of the asymmetric unit. The N–H parent compound (CAS 76895-80-2), by contrast, possesses an amide proton capable of intramolecular hydrogen bonding with the benzoyl carbonyl oxygen, which is expected to stabilize a more coplanar conformation. This conformational difference has direct consequences for the geometry of the incipient benzodiazepine ring during cyclization: N-methyl derivatives require a different cyclization trajectory and have been reported to exhibit distinct hexaminium salt formation kinetics [2].

X-ray crystallography N-methylation Conformational analysis

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide (76895-80-2): Evidence-Backed Application Scenarios for Scientific Procurement


Flunitrazepam and 2′-Fluoro-1,4-Benzodiazepine API Process Development and Scale-Up

Procurement of CAS 76895-80-2 is mandatory for any synthetic program targeting flunitrazepam (CAS 1622-62-4) or its 2′-fluoro congeners via the hexamine cyclization route. The 2′-fluoro substituent on the benzoyl ring is a structural determinant of the final API identity; substitution with the 2′-chloro analog (CAS 180854-85-7) will produce clonazepam, not flunitrazepam . The chloroacetamido leaving group provides a controlled reactivity window under the alkaline hexamine conditions, with optimized addition protocols specifying 3–4 hour reagent addition followed by 2-hour reflux, a process parameter that would require re-optimization with the more labile bromo analog [1]. Furthermore, the 98% commercial purity specification available from Coompo [2] meets the purity threshold for intermediate-stage GMP process development, reducing the burden of impurity carryover into the final API. The compound's solubility profile in chloroform, dichloromethane, and DMSO [2] is compatible with standard benzodiazepine workup and crystallization protocols.

Pharmacopoeial Impurity Reference Standard Preparation for Flunitrazepam Drug Substance Testing

CAS 76895-80-2 serves as a well-defined process intermediate that can be used as a retention-time marker or system suitability standard during HPLC analysis of flunitrazepam drug substance for residual synthetic intermediates. The compound's XLogP3 of 3.5 and TPSA of 92 Ų define its reversed-phase chromatographic behavior, allowing it to be distinguished from both the more lipophilic bromo analog (XLogP 3.7–LogP 4.47) [3] and the N-methyl derivative, which has a different conformational geometry [4]. The compound is categorized as a psychotropic substance intermediate [5], meaning that its handling, documentation, and procurement fall under controlled-substance precursor regulations; accredited analytical laboratories must factor this into their reference standard sourcing compliance framework.

Structure–Activity Relationship (SAR) Probe Synthesis in Benzodiazepine Medicinal Chemistry

For medicinal chemistry groups exploring the SAR of the 2′-aryl position in 1,4-benzodiazepines, CAS 76895-80-2 provides the key 2′-fluoro intermediate for synthesizing flunitrazepam-derived probe molecules. The N–H amide motif, as opposed to the N-methyl derivative, preserves an intramolecular hydrogen-bonding capacity that pre-organizes the conformation for cyclization [4]. In a parallel synthesis library where the 2′-aryl substituent is varied (fluoro, chloro, unsubstituted, methoxy), the procurement of the correct benzophenone intermediate for each branch is essential; interchanging the chloroacetamido intermediates across branches would confound the SAR interpretation because both the aryl substituent and the halogen leaving group would co-vary. The compound's defined physicochemical profile (MW 336.7, XLogP3 3.5) allows rational prediction of the final benzodiazepine's property space.

Regulatory-Compliant Intermediate Sourcing for ANDA/505(b)(2) Flunitrazepam Development Programs

Abbreviated New Drug Application (ANDA) or 505(b)(2) development programs for flunitrazepam require full traceability of the synthetic route, including starting materials and intermediates. CAS 76895-80-2 is an established key intermediate in the flunitrazepam synthesis pathway [6], and its identity as a psychotropic substance intermediate [5] triggers specific Drug Enforcement Administration (DEA) or equivalent national authority documentation requirements. The multi-vendor availability (BOC Sciences, Coompo, CymitQuimica, Pharmaffiliates) [2] mitigates single-source supply risk, while the 98% purity specification supports consistency across batches for regulatory filing purposes. Procurement teams must verify that the vendor provides a certificate of analysis (CoA) with HPLC purity data and residual solvent information as part of the ANDA drug master file (DMF) or technical package.

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